molecular formula C16H12F2N2OS B2928557 (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide CAS No. 868375-59-1

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide

Cat. No.: B2928557
CAS No.: 868375-59-1
M. Wt: 318.34
InChI Key: QTSOICQYFLIATA-MNDPQUGUSA-N
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Description

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide typically involves the condensation of 3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-one with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an anticancer and antibacterial agent. Its ability to inhibit the growth of cancer cells and bacteria makes it a promising candidate for drug development .

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Studies have shown that it can selectively target cancer cells, making it a potential candidate for chemotherapy .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as semiconductors for electronic devices.

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide involves its interaction with specific molecular targets in cells. It is believed to inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, it can disrupt bacterial cell wall synthesis, resulting in antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzo[d]thiazol-2(3H)-one
  • 6-Bromobenzo[d]thiazol-2(3H)-one
  • Thiazolo[5,4-d]thiazoles

Uniqueness

Compared to similar compounds, (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide exhibits unique properties due to the presence of both fluorine and ethyl groups. These substituents enhance its biological activity and make it a more potent anticancer and antibacterial agent.

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-2-20-14-12(18)8-5-9-13(14)22-16(20)19-15(21)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSOICQYFLIATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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